molecular formula C21H24N4O B6722514 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B6722514
M. Wt: 348.4 g/mol
InChI Key: CMDHUICAJGTVNC-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and a pyrrolidine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-17(18-5-2-3-6-19(18)24-15)10-13-23-21(26)25-14-4-7-20(25)16-8-11-22-12-9-16/h2-3,5-6,8-9,11-12,20,24H,4,7,10,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDHUICAJGTVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)N3CCCC3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.

Major Products

    Oxindole derivatives: from oxidation.

    Piperidine derivatives: from reduction.

  • Various substituted indoles and pyridines from electrophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting their activity or altering their function. The pyridine and pyrrolidine groups can further modulate these interactions, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide
  • N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpiperidine-1-carboxamide
  • N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylmorpholine-1-carboxamide

Uniqueness

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide is unique due to the specific combination of its functional groups. The presence of both the indole and pyridine rings, along with the pyrrolidine carboxamide, provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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